CID 155886518

Description

CID 155886518 is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation, as part of a study on CIEO (likely a plant-derived essential oil or extract) . Its structure, mass spectrum, and chromatographic behavior (Figure 1 in ) suggest it belongs to a class of bioactive cyclic or terpenoid compounds. The compound was isolated in specific fractions during vacuum distillation, indicating volatility and polarity comparable to mid-weight organic molecules .

Properties

Molecular Formula |

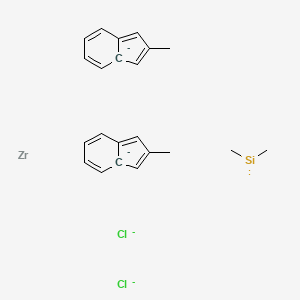

C22H24Cl2SiZr-4 |

|---|---|

Molecular Weight |

478.6 g/mol |

InChI |

InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h2*2-7H,1H3;1-2H3;2*1H;/q2*-1;;;;/p-2 |

InChI Key |

MDRXSRXEFHJGQT-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C[C-]2C=CC=CC2=C1.CC1=C[C-]2C=CC=CC2=C1.C[Si]C.[Cl-].[Cl-].[Zr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of compounds similar to CID 155886518 often involves specific synthetic routes and reaction conditions. For instance, the preparation of polyimide adhesives involves dissolving organic amine in a solvent, adding dianhydride, stirring, dissolving, and reacting . Another example is the preparation of Vonoprazan fumarate, which involves a condensation reaction using specific starting materials and reagents .

Industrial Production Methods

Industrial production methods for compounds like this compound typically involve large-scale chemical synthesis processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The exact industrial production methods for this compound would depend on its specific chemical structure and desired applications.

Chemical Reactions Analysis

Types of Reactions

Compounds like CID 155886518 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, p-Toluenesulfonic acid, a related compound, is known to participate in acetalization of aldehydes, Fischer–Speier esterification, and transesterification reactions .

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the O’Donnell Amino Acid Synthesis produces α-amino acids via alkylation of benzophenone imines of glycine alkyl esters .

Scientific Research Applications

CID 155886518 and similar compounds have a wide range of scientific research applications. These include:

Chemistry: Used as intermediates in organic synthesis and as catalysts in various chemical reactions.

Biology: Studied for their potential biological activities and interactions with biomolecules.

Medicine: Investigated for their potential therapeutic effects and as components in drug formulations.

Industry: Utilized in the production of polymers, adhesives, and other industrial materials .

Mechanism of Action

The mechanism of action of CID 155886518 would depend on its specific chemical structure and the context in which it is used. For example, tranexamic acid, a related compound, competitively inhibits the activation of plasminogen to plasmin, thereby reducing bleeding . Similarly, acetazolamide inhibits carbonic anhydrase, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

CID 155886518 is compared below with three groups of compounds: (1) oscillatoxin derivatives, (2) trifluoromethyl-substituted aromatics, and (3) boronic acid analogs.

Oscillatoxin Derivatives

Oscillatoxins are cyclic polyketides with methyl and hydroxyl substitutions. Key examples include:

- Oscillatoxin D (CID 101283546) : A marine-derived toxin with a 30-membered macrolide structure.

- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Derivatives with modified hydroxylation patterns impacting solubility and bioactivity .

| Property | This compound (Inferred) | Oscillatoxin D (CID 101283546) | Oscillatoxin E (CID 156582093) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₃₄H₅₈O₈ | C₃₃H₅₆O₈ |

| Molecular Weight | ~400–500 Da | 618.82 g/mol | 604.79 g/mol |

| Key Functional Groups | Esters/ethers (GC-MS) | Macrolide, hydroxyl, methyl | Hydroxyl, methyl |

| Solubility | Moderate (fractionated) | Low (lipophilic) | Low |

| Bioactivity | Antimicrobial (speculated) | Cytotoxic | Cytotoxic |

Key Differences :

- This compound’s volatility (evident from GC-MS) contrasts with the non-volatile, high-molecular-weight oscillatoxins.

- Oscillatoxins exhibit stronger cytotoxicity due to their macrolide rings, whereas this compound may have milder antimicrobial effects .

Trifluoromethyl-Substituted Aromatics

Compounds like CAS 1533-03-5 (1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one) share functional groups that enhance metabolic stability and lipophilicity :

| Property | This compound | CAS 1533-03-5 |

|---|---|---|

| Molecular Formula | Not provided | C₁₀H₉F₃O |

| Molecular Weight | ~400–500 Da | 202.17 g/mol |

| LogP (Calculated) | ~2.5 (GC-MS polarity) | 2.85 (SILICOS-IT) |

| Applications | Natural product research | Pharmaceutical intermediates |

| BBB Permeability | Unlikely | Yes |

Key Differences :

- Trifluoromethyl groups in CAS 1533-03-5 enhance blood-brain barrier (BBB) penetration, unlike this compound .

- This compound’s natural origin contrasts with synthetic trifluoromethyl analogs.

Boronic Acid Derivatives

Boronic acids like CID 53216313 (CAS 1046861-20-4) are used in Suzuki-Miyaura cross-coupling reactions. Their polarity and reactivity differ markedly from this compound :

| Property | This compound | CID 53216313 |

|---|---|---|

| Molecular Formula | Not provided | C₆H₅BBrClO₂ |

| Molecular Weight | ~400–500 Da | 235.27 g/mol |

| Reactivity | Stable (GC-MS) | High (boron-mediated coupling) |

| Synthetic Use | None reported | Catalysis, drug synthesis |

Key Differences :

Research Findings and Analytical Insights

- GC-MS Analysis: this compound’s retention time and ion fragmentation pattern suggest a mid-polarity compound, distinct from highly volatile terpenes or non-volatile macrolides .

- Fractionation : Its presence in mid-polarity vacuum fractions aligns with esters or ketones of intermediate molecular weight .

- Spectral Data : The mass spectrum (D) indicates possible cleavage patterns consistent with cyclic ethers or ester functionalities.

Q & A

Q. Table 1: Experimental Design Checklist for this compound Studies

Q. Table 2: Common Pitfalls in this compound Research

| Pitfall | Mitigation Strategy | References |

|---|---|---|

| Inadequate controls | Include biological and technical replicates | |

| Overlooking batch effects | Randomize sample processing timelines | |

| Poor metadata annotation | Use FAIR principles (Findable, Accessible) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.